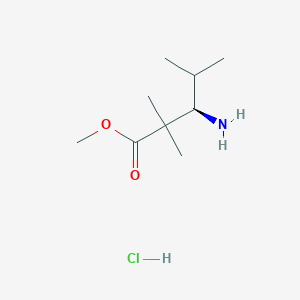

甲基(3R)-3-氨基-2,2,4-三甲基戊酸酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is the process of transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents . The goal is to identify a series of chemical reactions that will lead to the desired compound .Molecular Structure Analysis

Molecular structure analysis involves the study of the three-dimensional arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations, interactions, and reactivities of the compound. This can include studying its behavior under various conditions and with different reagents .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can help identify and characterize the compound .科学研究应用

合成和结构表征

与盐酸甲基(3R)-3-氨基-2,2,4-三甲基戊酸酯相关的化合物的合成和结构表征对于开发抗癌药物至关重要。例如,有机锡(IV)配合物已经合成并表征,显示出对各种人类肿瘤细胞系的显著细胞毒性。这些配合物,如三苯基锡(IV)化合物,表现出比几种标准药物更强的细胞毒性,表明它们作为有效的抗癌药物的潜力(Basu Baul et al., 2009)。

化学转化

涉及盐酸甲基(3R)-3-氨基-2,2,4-三甲基戊酸酯衍生物的化学转化在合成其他有价值化合物方面起着重要作用。例如,使用硫代环戊酮为基础的化学方法将D-青霉胺转化为DL-2-甲基青霉胺代表了合成化学的方法论进步,提供了创造具有潜在生物活性的衍生物的途径(Al-Zaidi et al., 1983)。

生物化学和药用应用

在生物化学和药用研究中,氨基酸甲酯衍生物,包括与盐酸甲基(3R)-3-氨基-2,2,4-三甲基戊酸酯相关的衍生物,被制备用于其潜在应用。这些衍生物是通过与广泛范围的氨基酸兼容的反应合成的,突显了它们在药物设计和开发过程中的多功能性(Jiabo Li & Sha, 2008)。

作用机制

Target of Action

The primary targets of EN300-7536158 are currently unknown. The compound is a part of the N-Nitrosamines class , which have been linked to an elevated risk of several cancers, especially in case of continuous intake .

Mode of Action

N-nitrosamines, the class of compounds to which en300-7536158 belongs, can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Biochemical Pathways

N-nitrosamines are known to interact with the cytochrome p450 system, leading to the production of cancerogenic diazonium salts . These salts can alkylate DNA, potentially leading to mutations and cancer .

Pharmacokinetics

It is known that the compound is a powder at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as their impact on bioavailability, are currently unknown.

Result of Action

N-nitrosamines, the class of compounds to which en300-7536158 belongs, have been linked to an elevated risk of several cancers . This suggests that the compound may have carcinogenic effects.

Action Environment

It is known that the compound is stable at room temperature .

安全和危害

属性

IUPAC Name |

methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFZZMJCUUYIJ-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C)(C)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)